

A Technical Guide to Bromoethanol-d4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethanol-d4, the deuterated analog of 2-bromoethanol, serves as a crucial tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its isotopic purity makes it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the physical and chemical properties of **Bromoethanol-d4**, detailed experimental protocols for its synthesis and analysis, and insights into its applications and biological relevance.

Core Properties of Bromoethanol-d4

Bromoethanol-d4, also known as 2-bromo-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled compound with the chemical formula C₂HD₄BrO.[1][2] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Bromoethanol-d4



Identifier	Value	
CAS Number	81764-55-8[3]	
Molecular Formula	C ₂ HD ₄ BrO[2]	
Molecular Weight	128.99 g/mol [3]	
Synonyms	2-Bromo-1,1,2,2-tetradeuterioethanol, Deuterated 2-bromoethanol, Ethylene-d4 bromohydrin	
InChI	InChI=1S/C2H5BrO/c3-1-2-4/h4H,1- 2H2/i1D2,2D2[3]	
SMILES	[2H]C([2H])(O)C([2H])([2H])Br	

Table 2: Physical and Chemical Properties of

Bromoethanol-d4

Property	Value	Reference
Appearance	Clear Colourless Oil	[4]
Boiling Point	56-57 °C at 20 mmHg	
Density	1.819 g/mL at 25 °C	
Refractive Index (n20/D)	1.493	
Flash Point	113 °C (closed cup)	
Storage Temperature	2-8°C	[4]
Isotopic Purity	≥98 atom % D	

Experimental Protocols Synthesis of Bromoethanol-d4

While specific, detailed protocols for the synthesis of **Bromoethanol-d4** are not readily available in peer-reviewed literature, a reliable synthetic route can be adapted from the well-established methods for preparing the non-deuterated 2-bromoethanol. The most common and



high-yield approach involves the reaction of a deuterated ethylene precursor with a bromine source. Two primary methods are presented below.

Method 1: From Ethylene-d4 Glycol

This method is analogous to the synthesis of 2-bromoethanol from ethylene glycol.[5]

- Reaction: HO-CD₂-CD₂-OH + HBr → Br-CD₂-CD₂-OH + H₂O
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene-d4 glycol.
 - Cool the flask in an ice-salt bath to approximately -10°C.
 - Slowly add hydrobromic acid (48%) dropwise to the cooled and stirred solution.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
 - Heat the mixture to reflux for several hours to ensure the reaction goes to completion.
 - After cooling, the reaction mixture is worked up by neutralization with a base (e.g., sodium carbonate) and extraction with a suitable organic solvent (e.g., diethyl ether).
 - The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
 - The crude **Bromoethanol-d4** is then purified by vacuum distillation.

Method 2: From Ethylene-d4 Oxide

This method, adapted from a procedure for the non-deuterated compound, is known for its high yields.[5][6]

Reaction: (CD₂)₂O + HBr → Br-CD₂-CD₂-OH

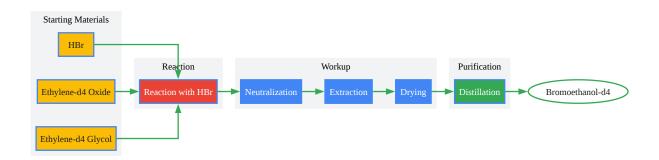


• Procedure:

- Place 48% hydrobromic acid in a three-necked flask equipped with a mechanical stirrer, a
 gas inlet tube, and a cooling bath.
- Cool the acid to below 10°C using an ice-salt bath.
- Bubble ethylene-d4 oxide gas through the cooled and stirred acid. The rate of addition should be controlled to ensure efficient absorption.
- Maintain the reaction temperature below 10°C throughout the addition.
- After the addition is complete, continue stirring for an additional hour at the same temperature.
- Neutralize the excess hydrobromic acid with anhydrous sodium carbonate.
- Saturate the aqueous solution with sodium sulfate to salt out the Bromoethanol-d4.
- Extract the product with diethyl ether.
- Dry the combined ether extracts with anhydrous sodium sulfate.
- Remove the ether by distillation at atmospheric pressure.
- Purify the remaining Bromoethanol-d4 by distillation under reduced pressure.

Below is a conceptual workflow for the synthesis of **Bromoethanol-d4**.





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Caption: General workflow for the synthesis of **Bromoethanol-d4**.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Bromoethanol-d4 is frequently used as an internal standard for the quantification of 2-bromoethanol in various matrices by GC-MS.[7] The following is a representative protocol based on its application in analyzing ethylene oxide (which is derivatized to 2-bromoethanol).

- Sample Preparation (as an internal standard):
 - Prepare a stock solution of Bromoethanol-d4 in a suitable solvent (e.g., methanol or tetrahydrofuran).
 - Spike a known amount of the internal standard solution into all calibration standards, quality control samples, and unknown samples.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent GC system or equivalent.



- \circ Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - lons for 2-Bromoethanol: m/z 124, 126, 93, 95.
 - Ions for **Bromoethanol-d4**: m/z 128, 130, 97, 99. The specific ions to monitor should be chosen to maximize sensitivity and minimize interference.[7]
- Data Analysis: Quantify 2-bromoethanol using the ratio of the peak area of the analyte to the peak area of the Bromoethanol-d4 internal standard.

A logical workflow for using **Bromoethanol-d4** as an internal standard in a quantitative GC-MS analysis is depicted below.





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Caption: Workflow for quantitative analysis using **Bromoethanol-d4** as an internal standard.

Applications in Research and Development

The primary application of **Bromoethanol-d4** is as an internal standard in analytical methods. [2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[8]

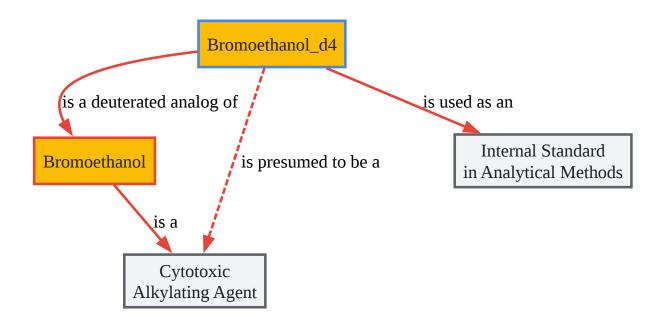
In the context of drug development, **Bromoethanol-d4** can be used in pharmacokinetic studies to accurately quantify the levels of potential drug candidates or their metabolites that contain the 2-bromoethanol moiety.

Biological Activity and Toxicology

Information specifically on the biological activity and toxicology of **Bromoethanol-d4** is limited. However, it is considered to be a deuterated derivative of 2-bromoethanol, which is known to be a cytotoxic alkylating agent.[1] The toxicity of 2-bromoethanol is attributed to its ability to alkylate macromolecules within cells, leading to cellular damage. It is important to handle **Bromoethanol-d4** with the same precautions as its non-deuterated analog, assuming it possesses similar toxic properties.

The relationship between 2-bromoethanol and its deuterated form in terms of biological activity can be visualized as follows:





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Caption: Relationship of **Bromoethanol-d4** to its non-deuterated analog.

Conclusion

Bromoethanol-d4 is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry and drug development. Its well-defined physical and chemical properties, coupled with its primary application as an internal standard, make it indispensable for accurate quantification. While detailed experimental protocols for its synthesis are not widely published, established methods for its non-deuterated counterpart provide a solid foundation for its preparation. As with any chemical, appropriate safety precautions should be taken when handling **Bromoethanol-d4**, assuming a toxicological profile similar to 2-bromoethanol.

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- To cite this document: BenchChem. [A Technical Guide to Bromoethanol-d4: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032892#physical-and-chemical-properties-of-bromoethanol-d4]

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